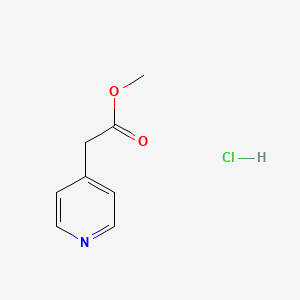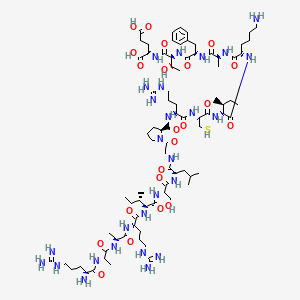
Mercury(II) perchlorate trihydrate
説明
Mercury(II) perchlorate trihydrate, also known as mercury perchlorate hydrate, is a chemical compound with the molecular formula H6Cl2HgO11 . It has an average mass of 453.537 Da and a monoisotopic mass of 453.899323 Da . It is also known by its IUPAC name, Mercury perchlorate hydrate (1:2:3) .
Molecular Structure Analysis
The molecular structure of Mercury(II) perchlorate trihydrate consists of Mercury (Hg) ions, perchlorate ions (ClO4), and water molecules (H2O). The exact structure can be represented by the formula Hg(ClO4)2·3H2O .Physical And Chemical Properties Analysis
Mercury(II) perchlorate trihydrate is a solid substance . It has a density of approximately 4 g/cm3 . The molecular weight on an anhydrous basis is 399.49 .科学的研究の応用
Chemical Research
Mercury(II) perchlorate trihydrate is used in chemical research . It’s a reagent grade chemical, which means it’s suitable for use in many laboratory procedures .
Oxidizing Agent
Mercury(II) perchlorate trihydrate acts as an oxidizing agent . Oxidizing agents are substances that can accept electrons from another substance, and are crucial in many chemical reactions, particularly in synthesis processes.
High-Purity Salts Production
This compound is used in the production of high-purity salts . High-purity salts have various applications in scientific research, including use in biological research and as components in certain types of manufacturing processes.
Safety Testing
Mercury(II) perchlorate trihydrate is used in safety testing . Its properties, such as being explosive when mixed with combustible material, make it useful in testing safety measures and procedures .
Environmental Impact Studies
Due to its toxicity to aquatic organisms and potential for long-term adverse effects in the aquatic environment , Mercury(II) perchlorate trihydrate is used in environmental impact studies. Researchers can study its effects to better understand how such substances impact ecosystems and to develop strategies for mitigation.
Hazardous Material Studies
Mercury(II) perchlorate trihydrate is classified as a hazardous material . Therefore, it’s used in studies related to the handling, storage, and disposal of hazardous materials. This helps in developing safer and more effective methods for managing such substances.
Safety and Hazards
作用機序
Target of Action
Mercury(II) perchlorate trihydrate is a chemical compound with the formula Hg(ClO4)2·3H2O It’s known to be a strong oxidant .
Mode of Action
As an oxidant, mercury(II) perchlorate trihydrate can accept electrons from other substances in a chemical reaction . This electron transfer can lead to significant changes in the molecular structure and function of the target substance. The exact mode of action can vary depending on the specific target and environmental conditions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of mercury(II) perchlorate trihydrate are not well-studied. As a general rule, the bioavailability of a compound depends on factors such as its solubility, stability, and the route of administration. Given its potential toxicity , it’s crucial to handle this compound with care to minimize exposure.
Result of Action
The molecular and cellular effects of mercury(II) perchlorate trihydrate’s action can vary widely depending on the specific targets and conditions. As an oxidant, it can cause oxidative stress, which can lead to cell damage or death . It’s also classified as very toxic by inhalation, in contact with skin and if swallowed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of mercury(II) perchlorate trihydrate. For instance, its oxidizing properties can be affected by the presence of other substances that can donate or accept electrons. Additionally, it’s hygroscopic, meaning it can absorb moisture from the environment, which can affect its stability .
特性
IUPAC Name |
mercury(2+);diperchlorate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Hg.3H2O/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);;3*1H2/q;;+2;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWPGPUWHLJIJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6HgO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703621 | |
| Record name | Mercury perchlorate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73491-34-6 | |
| Record name | Mercury perchlorate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury(II) perchlorate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)


![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)





![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)


